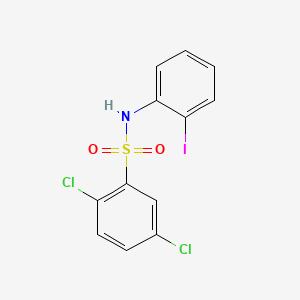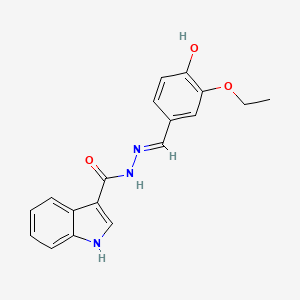![molecular formula C17H21NO B6022545 [1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)
[1-(1-naphthylmethyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-naphthylmethyl)-3-piperidinyl]methanol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of [1-(1-naphthylmethyl)-3-piperidinyl]methanol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the cell. This compound has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the JNK and p38 signaling pathways, which are involved in inflammation and cell death. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. This compound has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and growth. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. Additionally, this compound has been shown to improve mitochondrial function, which is important for cellular energy production and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(1-naphthylmethyl)-3-piperidinyl]methanol in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be administered at low doses, which reduces the risk of side effects. Additionally, this compound is stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of [1-(1-naphthylmethyl)-3-piperidinyl]methanol and its potential therapeutic applications. One direction is to further investigate the mechanism of action of this compound and its interactions with other signaling pathways in the cell. Another direction is to evaluate the efficacy of this compound in clinical trials for the treatment of Alzheimer's disease, stroke, traumatic brain injury, and cancer. Additionally, there is a need to develop more efficient methods for synthesizing this compound and its analogs, which can improve its pharmacological properties and reduce its toxicity.
Méthodes De Synthèse
The synthesis of [1-(1-naphthylmethyl)-3-piperidinyl]methanol involves the reaction of 1-naphthylmethylamine with formaldehyde and piperidine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
[1-(1-naphthylmethyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, stroke, traumatic brain injury, and cancer. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-β accumulation in animal models. In stroke and traumatic brain injury, this compound has been shown to reduce brain damage and improve neurological function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-14-5-4-10-18(11-14)12-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,14,19H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGABAKZIQCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)
![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)